molecular formula C18H20N4O2 B104346 N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide CAS No. 17745-84-5

N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide

Cat. No. B104346
CAS RN: 17745-84-5
M. Wt: 322.4 g/mol
InChI Key: IJZPLXLJPCGXJX-YZLQMOBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide, also known as NADA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NADA belongs to the class of compounds known as vanilloids, which have been shown to have a wide range of biological activities. In

Mechanism Of Action

N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide exerts its biological effects by activating the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide binds to the TRPV1 receptor and activates it, leading to the release of neurotransmitters and neuropeptides that modulate pain sensation and inflammation.

Biochemical And Physiological Effects

N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and analgesic effects. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to modulate the release of neurotransmitters and neuropeptides, which are involved in pain sensation and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide in lab experiments is its high potency and specificity for the TRPV1 receptor. This allows researchers to study the effects of TRPV1 activation on various biological processes. However, one limitation of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.

Future Directions

For research on N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide include exploring its potential therapeutic applications in cancer treatment, pain management, and inflammatory diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is needed to determine the optimal dosing and administration routes for clinical use. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide and to identify potential drug targets for therapeutic development.

Synthesis Methods

The synthesis method for N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide involves the reaction of p-acetamidobenzaldehyde with 4-aminobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to yield N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide. This method has been optimized for high yield and purity and has been used in several studies to produce N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide for research purposes.

Scientific Research Applications

N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer effects. In vitro studies have demonstrated that N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide can inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to have analgesic effects by activating the TRPV1 receptor, which is involved in pain sensation.

properties

CAS RN

17745-84-5

Product Name

N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide

Molecular Formula

C18H20N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-[(Z)-[(Z)-(4-acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C18H18N4O2/c1-13(23)21-17-7-3-15(4-8-17)11-19-20-12-16-5-9-18(10-6-16)22-14(2)24/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-11-,20-12-

InChI Key

IJZPLXLJPCGXJX-YZLQMOBTSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)NC(=O)C

SMILES

CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C

Other CAS RN

17745-84-5

Pictograms

Environmental Hazard

Origin of Product

United States

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